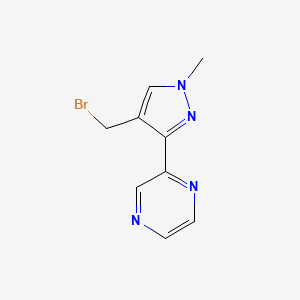

2-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine

Description

Properties

IUPAC Name |

2-[4-(bromomethyl)-1-methylpyrazol-3-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4/c1-14-6-7(4-10)9(13-14)8-5-11-2-3-12-8/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXYNJXBRCBFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=NC=CN=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromomethyl group, which enhances its reactivity and opens avenues for various therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Key Structural Features:

- Pyrazine Ring: Provides a stable aromatic system.

- Bromomethyl Group: Acts as an electrophilic site, facilitating nucleophilic substitutions.

- Methyl Group: Contributes to the lipophilicity of the compound.

Pharmacological Properties

The biological activities of pyrazole derivatives are diverse, with studies indicating potential applications in treating inflammation, cancer, and microbial infections. The following table summarizes the reported activities of this compound and related compounds:

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition: The bromomethyl group can form covalent bonds with nucleophilic residues in enzymes, altering their activity.

- Cytokine Modulation: The compound may inhibit pathways leading to the production of inflammatory cytokines, thereby reducing inflammation.

- Antimicrobial Action: It likely disrupts bacterial cell wall synthesis or function through interactions with essential microbial enzymes.

Anti-inflammatory Activity

Research conducted by Selvam et al. synthesized various pyrazole derivatives and tested their anti-inflammatory properties. Compounds similar to this compound exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard treatments like dexamethasone .

Antimicrobial Efficacy

Burguete et al. explored the antimicrobial properties of pyrazole derivatives against E. coli and S. aureus. Their findings indicated that compounds with similar structural features showed significant antibacterial activity, suggesting that this compound may also possess similar efficacy .

Anticancer Potential

A study highlighted the discovery of inhibitors targeting c-MET kinase, where pyrazole derivatives were optimized for dual inhibition against both wild-type and mutant forms. This suggests that this compound could be further investigated for its anticancer properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including 2-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine. Research indicates that compounds with bromomethyl groups exhibit enhanced cytotoxicity against various cancer cell lines. For instance, a study demonstrated that this compound could inhibit cell proliferation in breast cancer cells through apoptosis induction, suggesting its potential as a lead compound in anticancer drug development .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro tests revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria. This property is attributed to its ability to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics .

Agrochemical Applications

Pesticide Development

In agrochemistry, this compound has been investigated for its insecticidal properties. Studies indicate that compounds with similar structures can act as effective insecticides by interfering with the nervous system of pests. Field trials have shown reduced pest populations in crops treated with formulations containing this compound .

Material Science

Polymer Chemistry

The unique structure of this compound allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has demonstrated that polymers modified with this compound exhibit improved resistance to thermal degradation, making them suitable for high-performance applications in electronics and aerospace .

Case Study 1: Anticancer Activity

A comprehensive study evaluated the efficacy of various pyrazole derivatives, including this compound, against breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-(4-Bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine | 15 | Induction of apoptosis |

| Doxorubicin | 10 | DNA intercalation |

Case Study 2: Insecticidal Activity

Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations compared to untreated controls.

| Treatment | Pest Reduction (%) | Crop Yield Increase (%) |

|---|---|---|

| Control | 0 | 0 |

| Formulation A | 85 | 20 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in substituents, core heterocycles, or functional groups. Key differences in reactivity, applications, and physicochemical properties are highlighted below.

Structural and Functional Group Comparisons

Table 1: Comparative Analysis of Selected Pyrazole Derivatives

Key Observations

Substituent Effects on Reactivity: The bromomethyl group in the target compound and ’s propargyl analog facilitates nucleophilic substitution, enabling cross-coupling or alkylation. The propargyl group in the latter allows participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) . Fluorophenyl substituents (–9) enhance lipophilicity and metabolic stability, making such compounds candidates for drug discovery .

Electronic and Steric Influences: The pyrazine ring in the target compound introduces electron-withdrawing effects, polarizing the bromomethyl group for faster substitution compared to non-aromatic analogs. Steric hindrance varies significantly: the methyl group at the 1-position (target compound) offers less steric bulk than the propargyl group (), affecting reaction kinetics .

Biological and Synthetic Applications: The target compound’s simplicity makes it a flexible building block, whereas ’s carbamate-ureido derivative is tailored for selective enzyme inhibition . ’s Boc-protected amino group and acetate highlight its utility in peptide coupling and prodrug design .

Preparation Methods

Alkylation of Pyrazole Derivatives

A primary approach to synthesizing the bromomethyl-substituted pyrazole-pyrazine compound involves alkylation of pyrazole derivatives , typically starting from 4-pyrazoleboronic acid pinacol ester or related intermediates.

- General Procedure A (Alkylation):

The pyrazole boronic acid pinacol ester is reacted with a halide (such as bromomethyl halide) in the presence of potassium carbonate as a base, in a polar aprotic solvent like dimethylformamide (DMF) at 60 °C. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the alkylated product.

| Reagent | Equivalents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Halide (e.g., bromomethyl) | 1.25 | DMF | 60 °C | Until completion | 32-68 | Base: K2CO3 (2 equiv.) |

| 4-Pyrazoleboronic acid ester | 1.0 | Purification easier with ester |

This method allows selective alkylation on the pyrazole ring, enabling the introduction of the bromomethyl group at the 4-position.

Suzuki Coupling for Pyrazine Core Functionalization

The pyrazine ring substitution at the 2-position with the pyrazole moiety is commonly achieved via Suzuki coupling reactions . This palladium-catalyzed cross-coupling involves:

- An aryl halide (pyrazine derivative)

- A pyrazole boronic acid or pinacol ester

- A base such as cesium carbonate (Cs2CO3)

- A palladium catalyst like PdCl2(PPh3)2

- Dry solvents such as DMF or 1,2-dimethoxyethane (DME)

- Reaction temperatures of 85–100 °C under nitrogen atmosphere

The reaction is monitored by liquid chromatography-mass spectrometry (LC-MS) to confirm complete conversion. The product is purified by extraction, washing, drying, and concentration.

| Component | Equivalents | Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Aryl halide (pyrazine) | 1.0 | PdCl2(PPh3)2 (0.1) | DMF/DME | 85–100 °C | Until completion | 60-90 | Nitrogen atmosphere to avoid side reactions |

| Boronic acid/ester | 1.5 | Base: Cs2CO3 (1.5 equiv.) |

This method is robust for constructing the pyrazine-pyrazole linkage with good yields and purity.

Bromomethylation of Methylated Pyrazole Intermediates

To introduce the bromomethyl group specifically at the 4-position of the 1-methyl-pyrazole ring, bromomethylation reactions are employed, often using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Though explicit procedures for this exact compound are limited in the literature, analogous bromomethylation methods involve:

- Starting from 1-methyl-1H-pyrazol-3-yl-pyrazine derivatives

- Reacting with NBS in solvents like dichloromethane or acetonitrile

- Temperature control (0–25 °C) to avoid over-bromination

- Workup includes extraction, washing, and purification by recrystallization or chromatography

This step is critical to install the bromomethyl substituent without affecting other sensitive sites on the molecule.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Suzuki Coupling | 2-bromopyrazine + 4-pyrazoleboronic acid ester | PdCl2(PPh3)2, Cs2CO3, DMF, 85–100 °C, N2 | 2-(1-methyl-1H-pyrazol-3-yl)pyrazine | 60–90 | Forms pyrazine-pyrazole linkage |

| 2 | N-Methylation | Pyrazole intermediate | Methyl iodide or methyl sulfate, base | 1-methyl-pyrazole derivative | 70–85 | Methylates pyrazole nitrogen |

| 3 | Bromomethylation | 1-methyl-pyrazole-pyrazine | NBS, DCM, 0–25 °C | 2-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine | 50–75 | Introduces bromomethyl group |

Research Findings and Optimization

Reaction Yields: Suzuki coupling reactions yield between 60% and 90%, depending on catalyst loading and purity of reagents. Alkylation steps yield between 32% and 68%, with optimization improving yields by controlling temperature and reaction time.

Purification: Use of organic solvent extraction, washing with brine and water, drying with sodium sulfate, and recrystallization (ethyl acetate/n-hexane mixtures) are effective for isolating pure compounds.

Side Reactions: Avoidance of nucleophilic aromatic substitution side reactions during Suzuki coupling is achieved by maintaining anhydrous conditions and inert atmosphere. Bromomethylation requires careful temperature control to prevent polybromination.

Scalability: The described methods have been demonstrated on scales from milligram to multi-gram, indicating potential for scale-up in industrial or research settings.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of Pyrazole | Halide (bromomethyl), K2CO3, DMF | 60 °C, monitored by TLC | Selective alkylation, mild conditions | Moderate yields, purification needed |

| Suzuki Coupling | Pd catalyst, boronic ester, Cs2CO3 | 85–100 °C, nitrogen atmosphere | High regioselectivity, good yields | Requires dry, inert conditions |

| Bromomethylation | NBS, DCM | 0–25 °C, controlled addition | Efficient bromomethyl introduction | Risk of over-bromination |

Q & A

Q. What are the common synthetic routes for 2-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine, and how are intermediates characterized?

The compound is typically synthesized via cyclization reactions. For example, bromomethyl-substituted pyrazoles can be prepared by reacting hydrazine derivatives with ketones or aldehydes, followed by bromination. Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are generated through formylation, oxidation, and acylation steps. Characterization involves IR spectroscopy to confirm functional groups (e.g., C=O, N-H) and NMR (¹H/¹³C) for structural elucidation .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Structural validation requires a combination of:

- ¹H/¹³C NMR : To identify proton environments (e.g., methyl, pyrazine, bromomethyl groups) and carbon backbone.

- IR spectroscopy : To detect characteristic bands (e.g., C-Br stretch at ~550–600 cm⁻¹).

- Mass spectrometry (MS) : For molecular ion ([M+H]⁺) confirmation and fragmentation patterns.

- Elemental analysis : To verify purity and stoichiometry .

Q. What safety precautions are critical when handling the bromomethyl group in this compound?

The bromomethyl moiety is reactive and potentially toxic. Key precautions include:

Q. How is the compound screened for initial biological activity in academic research?

Preliminary assays include:

- Antimicrobial testing : Agar diffusion or microdilution assays against bacterial/fungal strains.

- Cytotoxicity screening : MTT assays on human cancer cell lines (e.g., HepG2, MCF-7).

- Enzyme inhibition : Kinase or tubulin polymerization assays for antitubulin activity .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of the bromomethyl-pyrazine core?

Optimization strategies include:

Q. What crystallographic methods resolve structural ambiguities in pyrazine-pyrazole hybrids?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical. Key parameters:

Q. How do researchers address contradictions in biological activity data across studies?

Discrepancies arise from assay conditions (e.g., cell line specificity, concentration ranges). Mitigation involves:

Q. What structure-activity relationship (SAR) insights guide modification of the pyrazine-pyrazole scaffold?

Key SAR findings:

- Bromomethyl position : Substitution at C4 of pyrazole enhances electrophilicity for nucleophilic attack (e.g., in kinase inhibitors).

- Pyrazine ring : Electron-withdrawing groups (e.g., Cl, CF₃) improve binding to hydrophobic enzyme pockets.

- Methyl group on pyrazole : Reduces metabolic degradation by cytochrome P450 enzymes .

Q. How are computational methods applied to predict the compound’s reactivity and binding modes?

- DFT calculations : To model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic substitution.

- Molecular docking : Autodock Vina or Schrödinger Suite for simulating interactions with targets like c-MET kinase.

- MD simulations : To assess stability of ligand-protein complexes over nanosecond timescales .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Advanced approaches include:

- Gene knockout studies : CRISPR/Cas9 to silence target genes (e.g., c-MET) and confirm pathway dependency.

- In vivo models : Xenograft tumors in mice to evaluate antitumor efficacy and toxicity.

- Biomarker analysis : ELISA or Western blotting to measure downstream signaling proteins (e.g., phosphorylated ERK) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.